SLCA-Sulfolithocholic acid
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Overview
Description
Sulfolithocholic acid is a bile acid, a type of steroid acid found predominantly in the bile of mammals. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. Sulfolithocholic acid is distinguished by the presence of a sulfate group, which differentiates it from other bile acids .
Preparation Methods
Sulfolithocholic acid can be synthesized through various methods. One common approach involves the sulfation of lithocholic acid. Lithocholic acid is first purified by preparative thin-layer chromatography and saponification. The lithocholylglycine is then sulfated using a modification of Palmer’s method, which involves dissolving the compound in 50% aqueous pyridine and adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .
Chemical Reactions Analysis
Sulfolithocholic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfolithocholic acid can lead to the formation of sulfolithocholic acid derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Sulfolithocholic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of bile acids and their derivatives.
Biology: It is used to investigate the role of bile acids in various biological processes, including lipid metabolism and cell signaling.
Medicine: It is studied for its potential therapeutic effects in treating liver diseases and other conditions related to bile acid metabolism.
Industry: It is used in the development of analytical methods for the detection and quantification of bile acids in biological samples
Mechanism of Action
Sulfolithocholic acid exerts its effects through several molecular targets and pathways. It interacts with specific receptors in the liver and intestines, influencing the metabolism and transport of lipids. The sulfate group in sulfolithocholic acid enhances its solubility and facilitates its excretion from the body. This compound also modulates the activity of enzymes involved in bile acid synthesis and metabolism .
Comparison with Similar Compounds
Sulfolithocholic acid is unique due to the presence of the sulfate group, which distinguishes it from other bile acids such as cholic acid, chenodeoxycholic acid, and deoxycholic acid. These similar compounds lack the sulfate group and have different solubility and metabolic properties. The sulfate group in sulfolithocholic acid enhances its solubility and facilitates its excretion, making it a valuable compound for studying bile acid metabolism and its related disorders .
Properties
IUPAC Name |
4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O6S/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDXVEYHEODSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865726 |
Source
|
Record name | 3-(Sulfooxy)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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